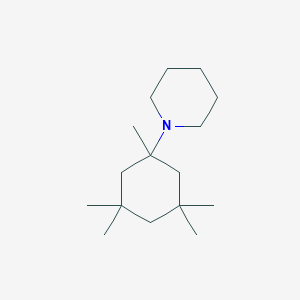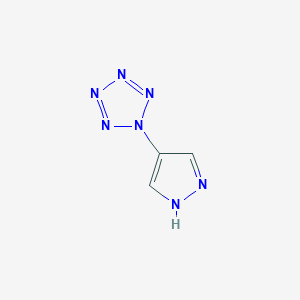![molecular formula C11H16N2O4S B12540023 Oxalic acid--N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine (1/1) CAS No. 676542-93-1](/img/structure/B12540023.png)
Oxalic acid--N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxalic acid–N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine (1/1) is a complex organic compound that combines oxalic acid with a substituted ethane-1,2-diamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid–N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine typically involves the reaction of oxalic acid with N1-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine. The reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions
Oxalic acid–N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce amines or other reduced forms of the compound.
Applications De Recherche Scientifique
Oxalic acid–N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or its role as a precursor in drug synthesis.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of oxalic acid–N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to oxalic acid–N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine include other substituted ethane-1,2-diamines and oxalic acid derivatives. Examples include:
- N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine
- Oxalic acid dihydrate
- N-(1-naphthyl)ethylenediamine
Uniqueness
What sets oxalic acid–N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
676542-93-1 |
|---|---|
Formule moléculaire |
C11H16N2O4S |
Poids moléculaire |
272.32 g/mol |
Nom IUPAC |
N'-(2-methylsulfanylphenyl)ethane-1,2-diamine;oxalic acid |
InChI |
InChI=1S/C9H14N2S.C2H2O4/c1-12-9-5-3-2-4-8(9)11-7-6-10;3-1(4)2(5)6/h2-5,11H,6-7,10H2,1H3;(H,3,4)(H,5,6) |
Clé InChI |
WXIPGUMPJJQFPN-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=CC=C1NCCN.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-Chlorophenyl)ethynyl]-1-methylpiperidin-4-ol](/img/structure/B12539941.png)
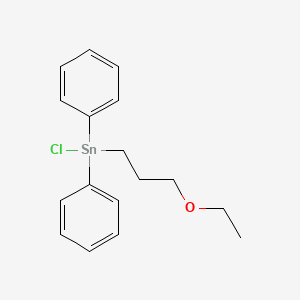
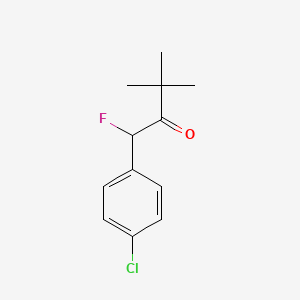
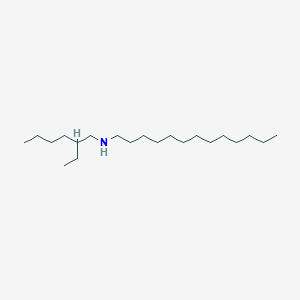

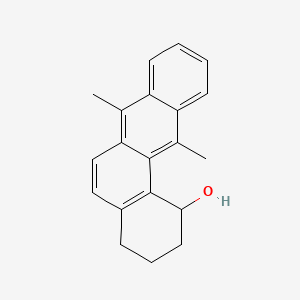

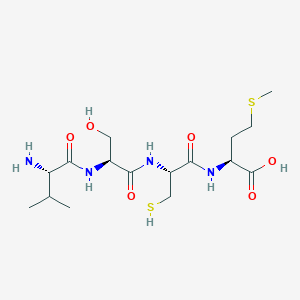
![N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide](/img/structure/B12540005.png)
![1-Methoxy-4-{1-[(prop-2-yn-1-yl)oxy]prop-2-yn-1-yl}benzene](/img/structure/B12540007.png)
![3-[(1R)-1-Hydroxypropyl]benzonitrile](/img/structure/B12540009.png)
